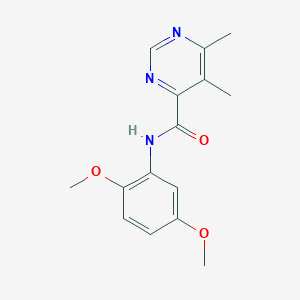
(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide, also known as PTMTPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Necrosis Signaling Inhibition
One significant application involves the inhibition of necrosis signaling downstream of RIP3 kinase, which plays crucial roles in development, tissue damage response, and antiviral immunity. A study identified a small molecule that specifically blocks necrosis downstream of RIP3 activation, implicating the mixed lineage kinase domain-like protein (MLKL) as a key mediator of necrosis signaling downstream of the kinase RIP3 (Sun et al., 2012).
Anticancer Drug Candidates
Another area of research focuses on anticancer applications, where sulfonamides, including compounds similar to "(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide", were synthesized and evaluated for their cytotoxic/anticancer and CA inhibitory effects. Certain derivatives showed potential as leaders in anticancer compound development due to their high Potency-Selectivity Expression (PSE) values (Gul et al., 2018).
Microtubule-targeted Anticancer Agents
Novel (E)-N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their anticancer activity. Some compounds showed potent cytotoxicity against a wide spectrum of cancer cell-lines, including drug-resistant cell-lines, highlighting their potential as microtubule-targeted anticancer agents (Reddy et al., 2013).
Endothelin Receptor Antagonists
The compound and its derivatives have also been studied as endothelin receptor antagonists. Research into the structure-activity relationships (SARs) of the 2-phenylethenesulfonamide region led to the discovery of compounds with potent oral endothelin antagonistic activities in rats, indicating potential for treating conditions influenced by endothelin receptors (Harada et al., 2001).
Dye-sensitized Solar Cells
In the field of renewable energy, a study reported the use of a cobalt complex as a co-mediator in dye-sensitized solar cells with poly(3,4-ethylenedioxythiophene) counter-electrode, showcasing the potential of sulfonamide derivatives in enhancing cell efficiency (Koussi-Daoud et al., 2015).
Propriétés
IUPAC Name |
(E)-2-phenyl-N-(2,4,5-trimethylpyrazol-3-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-12(2)15-17(3)14(11)16-20(18,19)10-9-13-7-5-4-6-8-13/h4-10,16H,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIKHSRIOKKVJB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

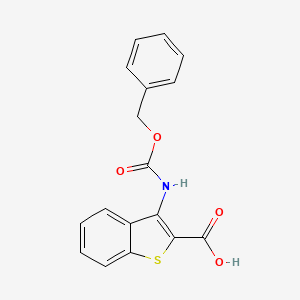

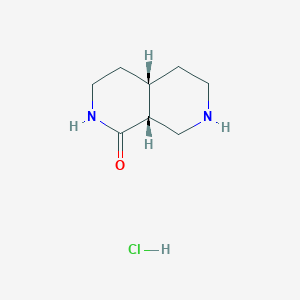
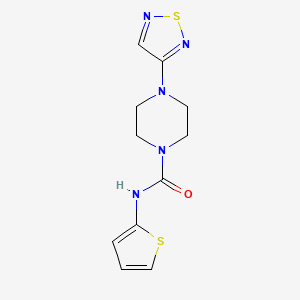
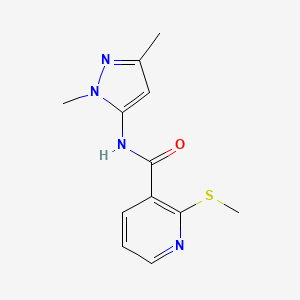
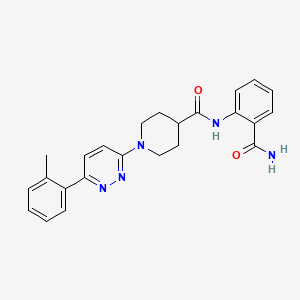
![3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2898128.png)

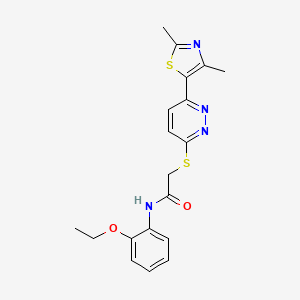
![Tert-butyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3H-indole-1-carboxylate](/img/structure/B2898131.png)
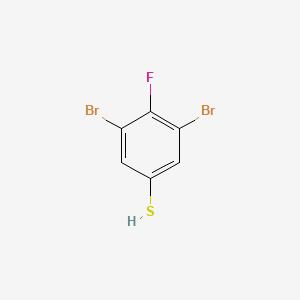
![1-Phenyl-4-({4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)piperazine](/img/structure/B2898136.png)
![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2898138.png)
